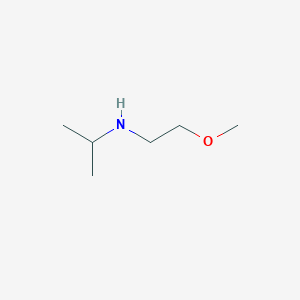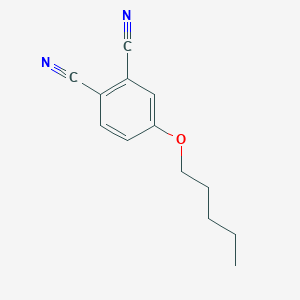![molecular formula C13H11N3O B021366 2-(4-氨基苯基)苯并[d]噁唑-5-胺 CAS No. 13676-47-6](/img/structure/B21366.png)
2-(4-氨基苯基)苯并[d]噁唑-5-胺
描述
2-(4-Aminophenyl)benzo[d]oxazol-5-amine is a chemical compound that has garnered interest in scientific research due to its structural complexity and potential applications in various fields. The interest in this compound mainly revolves around its unique molecular structure and its implications in synthesis and chemical reactions.
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Aminophenyl)benzo[d]oxazol-5-amine often involves complex reactions. For instance, Bektaş et al. (2010) described the synthesis of related triazole derivatives, which are synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines. These processes highlight the complexity and versatility of reactions involving such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-aryl 5-hydroxy benzo[d]oxazoles, has been studied extensively. Tangellamudi et al. (2018) used single crystal X-ray diffraction to confirm the molecular structure of these compounds, emphasizing the importance of crystallography in understanding the molecular architecture of such chemicals (Tangellamudi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving benzo[d]oxazole derivatives can be complex and diverse. Pattarawarapan et al. (2020) explored the formation of ring-opened oxyphosphonium betaines from the reactions of benzo[d]oxazol-2(3H)-ones with secondary amines, highlighting the unexpected and novel pathways these reactions can take (Pattarawarapan et al., 2020).
Physical Properties Analysis
The physical properties of such compounds can vary significantly based on their molecular structure. For example, the synthesis and molecular structure analysis of poly(benzoxazole imide)s derived from similar diamines containing a benzoxazole moiety by Jiao et al. (2020) demonstrate how molecular variations can influence physical properties like thermal stability and mechanical strength (Jiao et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-(4-Aminophenyl)benzo[d]oxazol-5-amine and its derivatives are influenced by their molecular structure. Studies like those by Murugavel et al. (2014), which examined the crystal structure and theoretical studies of related compounds, help in understanding how molecular configurations can affect chemical reactivity and stability (Murugavel et al., 2014).
科学研究应用
抗肿瘤应用
2-(4-氨基苯基)苯并[d]噁唑-5-胺衍生物的主要研究领域之一是开发新型抗肿瘤药物。这些化合物在体外和体内均表现出高度选择性和强效的抗肿瘤特性。例如,设计了2-(4-氨基苯基)苯并噁唑的氨基酸前药,以克服药物配方挑战并提高生物利用度,显示出在延缓乳腺和卵巢异种移植瘤生长方面有希望的临床前疗效,且毒性副作用可控 (Bradshaw et al., 2002)。
材料科学
在材料科学中,2-(4-氨基苯基)苯并[d]噁唑-5-胺的衍生物已被用于合成聚(苯并噁唑亚酰亚胺)(PBOPIs)。这些材料表现出优异的热稳定性和机械性能,适用于高性能应用。从这些化合物衍生的控制分子量聚合物表现出良好的熔融加工性,表明它们有潜在用途于先进工程应用 (Jiao et al., 2020)。
抗微生物活性
从2-(4-氨基苯基)苯并[d]噁唑-5-胺合成的化合物显示出抗微生物活性。例如,通过与各种酯乙氧羰基肼酮反应合成的衍生物对测试微生物显示出良好至中等的活性,表明它们有潜力作为抗微生物剂 (Bektaş等,2007)。
先进合成技术
研究还集中在苯并噁唑衍生物的新型合成方法上,包括离子液体支持的微波辅助合成技术。这些方法提供了更有效的制备苯并噁唑衍生物的途径,扩展了药物发现和材料科学应用的工具箱 (Chanda et al., 2012)。
生物活性小分子
进一步的研究开发了5-(4H)-噁唑酮及其苯酰胺作为潜在的生物活性小分子。这些化合物表现出广泛的生物活性,包括抗脂质过氧化和对脂氧合酶等酶的抑制活性,展示了它们在新型治疗剂开发中的实用性 (Mavridis et al., 2020)。
安全和危害
While specific safety and hazard information for “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” was not found, related compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 with the precautionary statements P280-P305+P351+P338 .
Relevant Papers Relevant papers on “2-(4-Aminophenyl)benzo[d]oxazol-5-amine” include a comprehensive review on the biological activities of oxazole derivatives and a study on the synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety .
属性
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYJGHIMRFYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346724 | |
| Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Aminophenyl)benzo[d]oxazol-5-amine | |
CAS RN |
13676-47-6 | |
| Record name | 2-(4-Amino-phenyl)-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Aminophenyl)benzoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

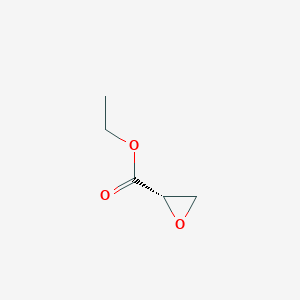
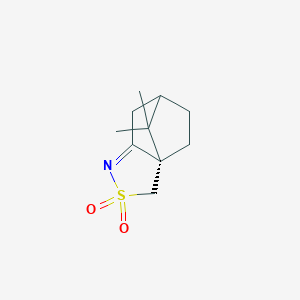
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

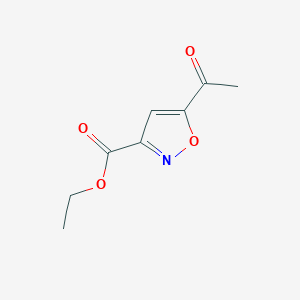
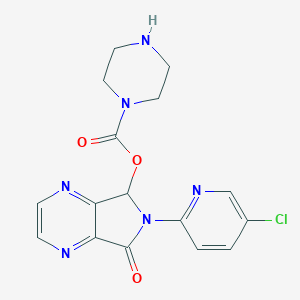
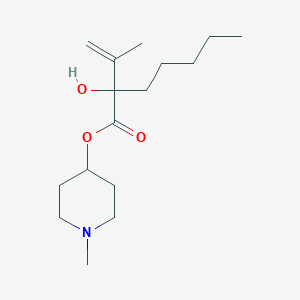

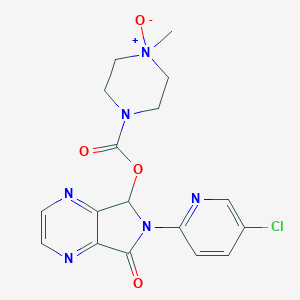
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
